molecular formula C12H15NO2 B183736 1-Benzyl-3-hydroxypiperidin-2-one CAS No. 111492-68-3

1-Benzyl-3-hydroxypiperidin-2-one

Cat. No. B183736
CAS RN: 111492-68-3
M. Wt: 205.25 g/mol
InChI Key: HVGCDCJXQQEGPC-UHFFFAOYSA-N
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Description

1-Benzyl-3-hydroxypiperidin-2-one is a compound that belongs to the piperidine family . Piperidines are important synthetic fragments used in drug design and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied and published .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-3-hydroxypiperidin-2-one is C12H15NO2 . It contains a total of 31 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Enzymatic Hydrolysis and Enantioselectivity

  • Enzymatic Hydrolysis for Synthesis : A practical method for preparing enantiomerically pure compounds, such as (R)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione, was investigated using enzymatic hydrolysis. This method showed high enantioselectivity and could be applied to various derivatives (Tomori, Shibutani, & Ogura, 1996).

Chemical Synthesis and Modification

  • Chemoenzymatic Synthesis : The chemoenzymatic synthesis approach was used to create optically pure orthogonally protected trans-3-amino-4-hydroxypiperidines from 1-benzyl-3,4-epoxypiperidine. This process involved regioselective epoxide ring-opening and enzymatic resolution (Villar-Barro, Gotor, & Brieva, 2015).

Regio- and Stereoselectivity in Hydroxylation

  • Selective Hydroxylation : Studies showed regio- and stereoselective hydroxylation of N-substituted piperidin-2-ones, including 1-benzyl-3-hydroxypiperidin-2-one, using specific microorganisms for high yield and selective product generation (Chang, Feiten, Witholt, & Li, 2002).

Pharmacological Applications

  • Antihypertensive Activity : The synthesis of 1'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives from hydroxypiperidine compounds, including research into their antihypertensive properties, highlights the pharmacological potential of these derivatives (Takai et al., 1985).

Advanced Organic Chemistry Applications

  • Organocatalytic C–H Hydroxylation : Research demonstrated the effective hydroxylation of benzylic C–H bonds using non-metal-based catalyst systems in specific solvent mixtures, which can be applied to hydroxypiperidine compounds for advanced organic chemistry applications (Adams & Bois, 2014).

Synthesis of Enantiomerically Pure Compounds

  • Preparation of Enantiomerically Pure Compounds : The synthesis of both enantiomers of N-benzyl-3-hydroxypyrrolidine and N-benzyl-3-hydroxypiperidine was achieved through enzymatic kinetic resolution of racemic esters. This method allowed for the production of highly enantiomerically enriched resolution products (Tofani, Petri, & Piccolo, 2015).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions in this field could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-benzyl-3-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGCDCJXQQEGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551299
Record name 1-Benzyl-3-hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-hydroxypiperidin-2-one

CAS RN

111492-68-3
Record name 1-Benzyl-3-hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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